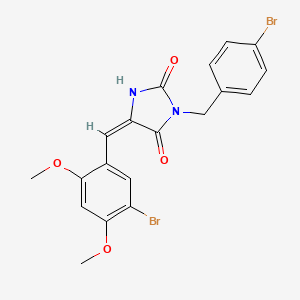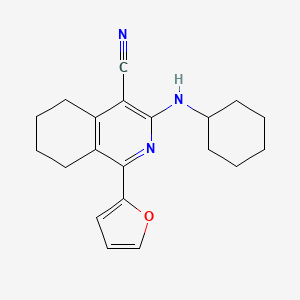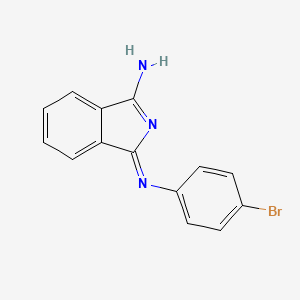
(5E)-3-(4-bromobenzyl)-5-(5-bromo-2,4-dimethoxybenzylidene)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-3-(4-ブロモベンジル)-5-(5-ブロモ-2,4-ジメトキシベンジリデン)イミダゾリジン-2,4-ジオンは、ブロム原子とメトキシ基がベンジリデンイミダゾリジン-2,4-ジオンコアに結合したユニークな構造を持つ合成有機化合物です。
2. 製法
合成ルートと反応条件: (5E)-3-(4-ブロモベンジル)-5-(5-ブロモ-2,4-ジメトキシベンジリデン)イミダゾリジン-2,4-ジオンの合成は、通常、複数ステップのプロセスを伴います。一般的な方法には、以下のステップが含まれます。
イミダゾリジン-2,4-ジオンコアの形成: これは、グリシンまたはその誘導体を酸性条件下で尿素と反応させることで達成できます。
ブロモベンジル基の導入: 次に、イミダゾリジン-2,4-ジオンコアを、炭酸カリウムなどの塩基の存在下で、4-ブロモベンジルクロリドと反応させます。
ベンジリデン基の形成: 最後のステップでは、中間生成物を塩基性条件下で5-ブロモ-2,4-ジメトキシベンズアルデヒドと縮合させて、目的の化合物を生成します。
工業的製造方法: この化合物の工業的製造は、同様の合成ルートを大規模に行う場合がありますが、収率と純度を最適化する必要があります。連続フロー合成や自動反応器などの技術が、効率性とスケーラビリティを向上させるために採用される場合があります。
反応の種類:
酸化: この化合物は酸化反応、特にメトキシ基で酸化を起こし、キノン誘導体の生成につながります。
還元: 還元反応はイミダゾリジン-2,4-ジオンコアを標的にすることができ、それをイミダゾリジン誘導体に変換する可能性があります。
置換: 化合物中のブロム原子は、求核置換反応によって他の官能基と置換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
置換: アミンやチオールなどの求核剤は、通常、塩基性条件下で置換反応で使用されます。
主な生成物:
酸化: キノン誘導体。
還元: イミダゾリジン誘導体。
置換: さまざまな置換イミダゾリジン-2,4-ジオン誘導体。
化学:
- より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
- 有機反応におけるその反応性と触媒としての可能性について研究されています。
生物学:
- ブロム原子の存在により、抗菌剤としての可能性が調査されています。
- タンパク質や核酸などの生体高分子との相互作用について研究されています。
医学:
- 特に抗菌作用と抗がん作用による創薬における潜在的な用途。
- 生体経路や分子標的を調節する能力について研究されています。
産業:
- 特殊化学品や材料の開発に利用されています。
- ポリマーや先端材料の製造における潜在的な用途。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-3-(4-bromobenzyl)-5-(5-bromo-2,4-dimethoxybenzylidene)imidazolidine-2,4-dione typically involves a multi-step process. One common method includes the following steps:
Formation of the imidazolidine-2,4-dione core: This can be achieved by reacting glycine or its derivatives with urea under acidic conditions.
Introduction of the bromobenzyl group: The imidazolidine-2,4-dione core is then reacted with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the benzylidene group: The final step involves the condensation of the intermediate product with 5-bromo-2,4-dimethoxybenzaldehyde under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazolidine-2,4-dione core, potentially converting it to imidazolidine derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazolidine-2,4-dione derivatives.
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of bromine atoms.
- Explored for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Potential applications in drug development, particularly for its antimicrobial and anticancer properties.
- Studied for its ability to modulate biological pathways and molecular targets.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Potential applications in the production of polymers and advanced materials.
作用機序
(5E)-3-(4-ブロモベンジル)-5-(5-ブロモ-2,4-ジメトキシベンジリデン)イミダゾリジン-2,4-ジオンの作用機序は、特定の分子標的や経路との相互作用を伴います。ブロム原子とメトキシ基は、その反応性と結合親和性において重要な役割を果たします。この化合物は、酵素、受容体、およびその他のタンパク質と相互作用し、それらの活性の調節につながります。抗菌用途では、細胞膜の完全性を破壊したり、必須酵素を阻害したりして、細胞死につながる可能性があります。
類似の化合物:
(5E)-3-(4-クロロベンジル)-5-(5-クロロ-2,4-ジメトキシベンジリデン)イミダゾリジン-2,4-ジオン: ブロム原子の代わりに塩素原子を持つ同様の構造。
(5E)-3-(4-メチルベンジル)-5-(5-メチル-2,4-ジメトキシベンジリデン)イミダゾリジン-2,4-ジオン: ブロム原子の代わりにメチル基を持つ同様の構造。
独自性:
- (5E)-3-(4-ブロモベンジル)-5-(5-ブロモ-2,4-ジメトキシベンジリデン)イミダゾリジン-2,4-ジオンにブロム原子が存在することは、塩素やメチル類似体と比較して、独特の反応性と生物活性を付与します。
- メトキシ基は、その溶解性と生体標的との潜在的な相互作用を高めます。
類似化合物との比較
(5E)-3-(4-chlorobenzyl)-5-(5-chloro-2,4-dimethoxybenzylidene)imidazolidine-2,4-dione: Similar structure but with chlorine atoms instead of bromine.
(5E)-3-(4-methylbenzyl)-5-(5-methyl-2,4-dimethoxybenzylidene)imidazolidine-2,4-dione: Similar structure but with methyl groups instead of bromine.
Uniqueness:
- The presence of bromine atoms in (5E)-3-(4-bromobenzyl)-5-(5-bromo-2,4-dimethoxybenzylidene)imidazolidine-2,4-dione imparts unique reactivity and biological activity compared to its chlorine and methyl analogs.
- The methoxy groups enhance its solubility and potential interactions with biological targets.
特性
分子式 |
C19H16Br2N2O4 |
|---|---|
分子量 |
496.1 g/mol |
IUPAC名 |
(5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-[(4-bromophenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H16Br2N2O4/c1-26-16-9-17(27-2)14(21)7-12(16)8-15-18(24)23(19(25)22-15)10-11-3-5-13(20)6-4-11/h3-9H,10H2,1-2H3,(H,22,25)/b15-8+ |
InChIキー |
JJIQCZGNPYZKKJ-OVCLIPMQSA-N |
異性体SMILES |
COC1=CC(=C(C=C1/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)Br)OC |
正規SMILES |
COC1=CC(=C(C=C1C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619775.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619779.png)
![6-imino-N,13-dimethyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619797.png)

![(5E)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11619804.png)
![[3-(4-chlorophenyl)-11-(4-fluorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](thiophen-2-yl)methanone](/img/structure/B11619808.png)

![Dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11619822.png)
![(5E)-3-[(4-bromophenyl)methyl]-5-[(3,4-diethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11619824.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B11619830.png)

![[11-(3-fluorophenyl)-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone](/img/structure/B11619844.png)
![methyl (5E)-5-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11619847.png)
